3-Amino-3-(2-nitrophenyl)propanoic acid
Overview
Description
3-Amino-3-(2-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H10N2O4 It is a derivative of propanoic acid, featuring an amino group and a nitrophenyl group attached to the same carbon atom
Mechanism of Action
Target of Action
It is used in chemical research , suggesting that it may interact with a variety of molecular targets depending on the specific context of the experiment.
Pharmacokinetics
It is slightly soluble in water , which could influence its absorption and distribution
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-3-(2-nitrophenyl)propanoic acid. It should be stored in a cool, dry, and well-ventilated place . It is incompatible with strong oxidizing agents, acids, and bases . These factors should be taken into account when using this compound in research.
Biochemical Analysis
Biochemical Properties
3-Amino-3-(2-nitrophenyl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain aminotransferases, which catalyze the transfer of amino groups from amino acids to keto acids . Additionally, it may interact with nitroreductases, enzymes that reduce nitro groups to amines, thus influencing the compound’s reactivity and stability . These interactions are crucial for understanding the compound’s behavior in biological systems.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events . Furthermore, it can impact gene expression by interacting with transcription factors or epigenetic modifiers, thereby affecting the transcriptional landscape of the cell . These effects highlight the compound’s potential as a tool for studying cellular functions and mechanisms.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may act as a competitive inhibitor for certain enzymes by mimicking the structure of natural substrates . Additionally, it can induce conformational changes in proteins, affecting their function and stability . These molecular interactions are essential for understanding how the compound exerts its effects in biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are important considerations for experimental design and interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation or signaling pathway activation . At higher doses, it can induce toxic or adverse effects, including cellular damage or organ dysfunction . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aminotransferases and nitroreductases, leading to the formation of different metabolites . These metabolic transformations can affect the compound’s activity, stability, and overall impact on cellular functions. Additionally, the compound may influence metabolic flux and metabolite levels, contributing to its biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through amino acid transporters, which facilitate its entry into the cytoplasm . Once inside the cell, it may interact with intracellular binding proteins that influence its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-3-(2-nitrophenyl)propanoic acid can be synthesized through a multi-step process involving the reaction of malonic acid with 2-nitrobenzaldehyde. The general procedure involves the following steps :
Condensation Reaction: Malonic acid reacts with 2-nitrobenzaldehyde in the presence of ammonium acetate and a suitable solvent such as 1-butanol. The mixture is refluxed for 1.5-2 hours until the evolution of carbon dioxide ceases.
Isolation and Purification: The reaction mixture is then cooled, and the product is isolated by filtration. The crude product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of 3-amino-3-(2-aminophenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-3-(2-nitrophenyl)propanoic acid is utilized in several scientific research applications :
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2-nitrophenyl)propionic acid: A closely related compound with similar structural features.
3-Amino-2-(hydroxymethyl)propanoic acid: Another derivative of propanoic acid with different functional groups.
Properties
IUPAC Name |
3-amino-3-(2-nitrophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-7(5-9(12)13)6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBOYULKNZTOMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972231 | |
Record name | 3-Amino-3-(2-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80972231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5678-48-8 | |
Record name | β-Amino-2-nitrobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5678-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrocinnamic acid, beta-amino-o-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005678488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-3-(2-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80972231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-3-(2-nitro-phenyl)-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-amino-3-(2-nitrophenyl)propanoic acid contribute to the photocleavable properties of the biomaterial described in the research?
A1: this compound acts as a photolabile linker within the biomaterial. It is incorporated into the oligopeptide Arg-Gly-Asp-Ser (RGDS) sequence. Upon exposure to UV irradiation, the nitrophenyl moiety within this compound undergoes photolysis, leading to the cleavage of the peptide from the material surface. [] This photocleavage allows for controlled detachment of cells from the material and enables applications such as 2D cell patterning and cell sheet engineering. []
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